Uzarigenin-glucoside-canaroside Uzarigenin-glucoside-canaroside Uzarigenin-glucoside-canaroside is a natural product found in Digitalis chalcantha with data available.
Brand Name: Vulcanchem
CAS No.: 100857-42-9
VCID: VC20741274
InChI: InChI=1S/C35H54O12/c1-17-28(39)24(37)14-27(44-17)47-31-30(41)29(40)25(15-36)46-32(31)45-20-6-9-33(2)19(13-20)4-5-23-22(33)7-10-34(3)21(8-11-35(23,34)42)18-12-26(38)43-16-18/h12,17,19-25,27-32,36-37,39-42H,4-11,13-16H2,1-3H3/t17-,19+,20+,21-,22+,23-,24-,25-,27?,28-,29-,30+,31-,32-,33+,34-,35?/m1/s1
SMILES: CC1C(C(CC(O1)OC2C(C(C(OC2OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O
Molecular Formula: C35H54O12
Molecular Weight: 666.8 g/mol

Uzarigenin-glucoside-canaroside

CAS No.: 100857-42-9

Cat. No.: VC20741274

Molecular Formula: C35H54O12

Molecular Weight: 666.8 g/mol

* For research use only. Not for human or veterinary use.

Uzarigenin-glucoside-canaroside - 100857-42-9

CAS No. 100857-42-9
Molecular Formula C35H54O12
Molecular Weight 666.8 g/mol
IUPAC Name 3-[(3S,5S,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5S,6R)-3-[(4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Standard InChI InChI=1S/C35H54O12/c1-17-28(39)24(37)14-27(44-17)47-31-30(41)29(40)25(15-36)46-32(31)45-20-6-9-33(2)19(13-20)4-5-23-22(33)7-10-34(3)21(8-11-35(23,34)42)18-12-26(38)43-16-18/h12,17,19-25,27-32,36-37,39-42H,4-11,13-16H2,1-3H3/t17-,19+,20+,21-,22+,23-,24-,25-,27?,28-,29-,30+,31-,32-,33+,34-,35?/m1/s1
Standard InChI Key DZIKSWKAPREDIH-WDTGYIAMSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@@H](CC(O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@]4([C@H](C3)CC[C@@H]5[C@@H]4CC[C@]6(C5(CC[C@@H]6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O
SMILES CC1C(C(CC(O1)OC2C(C(C(OC2OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O
Canonical SMILES CC1C(C(CC(O1)OC2C(C(C(OC2OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O

Chemical Identity and Structure

Chemical Classification and Nomenclature

Uzarigenin-glucoside-canaroside is classified as a cardenolide glycoside, belonging to the broader family of Uzara steroids. It consists of a steroid nucleus (uzarigenin) linked to a carbohydrate moiety . The compound is specifically identified by its CAS Registry Number 100857-42-9 . It is considered a cardioactive glycoside due to its structural and functional similarities to other cardiac glycosides such as digoxin .

Structural Characteristics

The molecular formula of Uzarigenin-glucoside-canaroside is C35H54O12 with a molecular weight of 666.79606 daltons . Structurally, it features the uzarigenin aglycone component connected to specific sugar residues. The core steroid structure contains several chiral centers that contribute to its biological activity. The compound exhibits the regular uzarigenin-type chirality observed in Uzara cardenolides .

Physical Properties

Table 1: Physical and Chemical Properties of Uzarigenin-glucoside-canaroside

PropertyDescriptionSource
AppearanceWhite powder
Molecular FormulaC35H54O12
Molecular Weight666.79606 Da
CAS Number100857-42-9
Physical StateSolid
Purity (Commercial)≥99%
Storage ConditionsRoom temperature

Natural Sources and Isolation

Botanical Origin

Uzarigenin-glucoside-canaroside has been isolated from the leaves of Isoplexis chalcantha, a plant species from the Plantaginaceae family . This plant is known to contain several cardioactive glycosides, with Uzarigenin-glucoside-canaroside being one of the significant bioactive components . The compound is part of the plant's secondary metabolite profile, likely serving ecological functions such as herbivore deterrence.

Related Compounds in Natural Sources

Isoplexis chalcantha also contains other cardioactive glycosides related to UGC, including uzarigenin-canarobioside and uzarigenin-digilanidobioside . These compounds share structural similarities but differ in their sugar moieties or linkage patterns. Additionally, flavones such as apigenin, luteolin, and their 7-O-beta-D-glycosides have been co-isolated from the same plant source .

Stereochemistry and Structural Features

Chiral Key Positions

The stereochemical features of Uzarigenin-glucoside-canaroside are critical to its biological activity. As part of the uzarigenin-type Uzara cardenolides, it possesses specific chirality at key positions. The chiral centers include:

  • C-3βOH (non-epi configuration)

  • 5αH (characteristic of uzarigenin-type compounds)

  • 10β CH3 (A/B-trans configuration)

  • 13β CH3 and 14βOH (C/D-cis configuration)

  • 17αH (non-allo configuration)

These stereochemical features are consistent with other inotropic steroids, which explains the compound's cardiac effects .

Structural Analysis Methods

Advanced NMR techniques have been employed to elucidate the stereochemical features of Uzara cardenolides including UGC. These techniques include:

  • Pulsed field gradient experiments

  • Selective pulse experiments

  • Spectral simulation

  • Full interpretation of complex 1H NMR resonances

These methods have enabled researchers to identify key signals that provide insights into the relative configurations of the entire steroid framework.

Pharmacological Properties

Cardiovascular Effects

Uzarigenin-glucoside-canaroside exhibits significant effects on cardiac function, similar to those observed with digoxin, a widely used cardiac glycoside in clinical practice . Studies have demonstrated its action on isolated rabbit auricles, suggesting positive inotropic effects typical of cardiac glycosides . These effects are likely mediated through inhibition of the Na+/K+-ATPase pump, leading to increased intracellular calcium and enhanced cardiac contractility.

Comparative Activity with Digoxin

Table 2: Comparative Pharmacological Activities of UGC and Digoxin

Pharmacological EffectUGCDigoxinNotes
Cardiac Inotropic EffectPresentPresentSimilar potency in isolated rabbit auricles
Effect on Urinary ExcretionDiureticDiureticObserved in rat models
Effect on Smooth MuscleContractileContractileTested on isolated rabbit jejunum
86Rb+ Uptake InhibitionPresentPresentIndicator of Na+/K+-ATPase inhibition
Emetic EffectMildStrongUGC shows reduced vomiting action compared to digoxin

The pharmacological profile of UGC closely resembles that of digoxin, but with a notably reduced emetic effect . This characteristic could potentially offer an advantage in therapeutic applications, as emesis is a common adverse effect limiting the use of cardiac glycosides.

Cellular Mechanisms

The biological activity of UGC involves inhibition of the Na+/K+-ATPase pump, as evidenced by studies on 86Rb+ uptake by erythrocytes . This mechanism is consistent with other cardiac glycosides and explains the compound's effects on cardiac contractility and other physiological processes. The inhibition of this pump leads to:

  • Increased intracellular sodium concentration

  • Reduced sodium-calcium exchange

  • Increased intracellular calcium

  • Enhanced cardiac muscle contraction

Experimental Studies

Animal Models

Research on UGC has employed various animal models to evaluate its pharmacological effects:

  • Isolated rabbit auricle preparations for cardiac effects

  • Rat models for assessing urinary excretion

  • Isolated rabbit jejunum for effects on smooth muscle contractility

  • Pigeon models for evaluating emetic potential

These diverse experimental approaches have provided comprehensive insights into the compound's pharmacological profile and potential therapeutic applications.

Comparative Pharmacology

When compared with digoxin in experimental studies, UGC demonstrated similar efficacy in terms of cardiac effects and Na+/K+-ATPase inhibition but with a milder emetic profile . This finding is particularly significant as nausea and vomiting are dose-limiting adverse effects of conventional cardiac glycosides. The reduced emetic potential of UGC suggests it might offer a more tolerable alternative for patients requiring cardiac glycoside therapy.

Analytical Methods

Identification and Quantification Techniques

Various analytical techniques have been employed for the identification and characterization of UGC:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and stereochemical analysis

  • Mass spectrometry for molecular weight confirmation

  • Chromatographic methods (HPLC, TLC) for isolation and purity assessment

These techniques have been crucial in establishing the compound's identity, purity, and structural features.

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